molecular formula C22H20N4O3S B2753380 3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione CAS No. 852167-32-9

3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione

Cat. No.: B2753380
CAS No.: 852167-32-9
M. Wt: 420.49
InChI Key: RHZKJHFIYWAIBC-UHFFFAOYSA-N
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Description

The compound "3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione" is an intriguing molecule that has piqued the interest of researchers due to its complex structure and potential applications in various scientific fields. This compound features a blend of functional groups, including an indole moiety, a triazole ring, and a thioether linkage, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione" typically involves a multi-step process that includes the formation of the triazole ring, the introduction of the indole and methoxyphenyl groups, and the construction of the thioether and diketone functionalities. The synthesis often starts with the preparation of intermediates that are then assembled under carefully controlled reaction conditions.

Industrial Production Methods

While the industrial-scale production of this compound may be less common, it would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of high-throughput synthesis, continuous flow chemistry, or other scalable techniques to produce the compound efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups, such as the indole, triazole, and diketone moieties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could lead to the formation of indole-2,3-dione derivatives, while reduction of the diketone group might produce diol derivatives.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and as a probe to study reaction mechanisms.

  • Biology: : It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

  • Medicine: : Its potential therapeutic effects could be explored for treating various diseases.

  • Industry: : The compound could be used in the development of novel materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets in biological systems. The indole and triazole moieties may bind to specific receptors or enzymes, affecting their activity and leading to various biological effects. The thioether linkage could also play a role in modulating the compound's reactivity and stability.

Comparison with Similar Compounds

Compared to similar compounds, "3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione" stands out due to its unique combination of functional groups and structural features. Similar compounds might include:

  • Indole-based derivatives: : These compounds often exhibit biological activity due to the indole moiety.

  • Triazole-containing molecules: : Known for their stability and diverse reactivity.

  • Diketone compounds: : These molecules are versatile intermediates in organic synthesis.

Properties

IUPAC Name

3-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13(27)20(14(2)28)30-22-25-24-21(18-12-23-19-7-5-4-6-17(18)19)26(22)15-8-10-16(29-3)11-9-15/h4-12,20,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZKJHFIYWAIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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